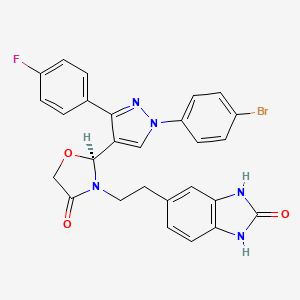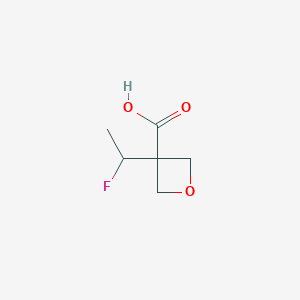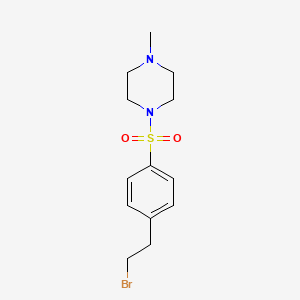
Ethylenebis(methyl cyanocarbonimidothioate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenebis(methyl cyanocarbonimidothioate) is a chemical compound with the molecular formula C8H10N4S4 and a molecular weight of 290.45 g/mol . This compound is known for its unique structure, which includes two cyanocarbonimidothioate groups linked by an ethylene bridge. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylenebis(methyl cyanocarbonimidothioate) typically involves the reaction of ethylene diamine with methyl cyanoacetate in the presence of sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Reaction of Ethylene Diamine with Methyl Cyanoacetate: This step involves the formation of an intermediate product.
Addition of Sulfur: Sulfur is added to the reaction mixture to form the final product, ethylenebis(methyl cyanocarbonimidothioate).
Industrial Production Methods
In an industrial setting, the production of ethylenebis(methyl cyanocarbonimidothioate) is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethylenebis(methyl cyanocarbonimidothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The cyanocarbonimidothioate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of ethylenebis(methyl cyanocarbonimidothioate).
科学的研究の応用
Ethylenebis(methyl cyanocarbonimidothioate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ethylenebis(methyl cyanocarbonimidothioate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins involved in metabolic pathways .
類似化合物との比較
Similar Compounds
Ethylenebis(N-methylimidazolium) ditribromide: This compound is used in similar applications and has comparable chemical properties.
Ethylenebis(methyl cyanocarbonimidothioate): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
Ethylenebis(methyl cyanocarbonimidothioate) is unique due to its specific combination of cyanocarbonimidothioate groups and ethylene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C8H10N4S4 |
|---|---|
分子量 |
290.5 g/mol |
IUPAC名 |
[2-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C8H10N4S4/c1-13-7(11-5-9)15-3-4-16-8(14-2)12-6-10/h3-4H2,1-2H3 |
InChIキー |
MTTJAIUJQXSXFF-UHFFFAOYSA-N |
正規SMILES |
CSC(=NC#N)SCCSC(=NC#N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13906800.png)
![Methyl 2-[(1R)-6-bromoindan-1-YL]acetate](/img/structure/B13906803.png)

![Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate](/img/structure/B13906816.png)

![1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13906827.png)



![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)

